molecular formula C20H26FN3O3S B2750853 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide CAS No. 946244-57-1

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide

Cat. No. B2750853
CAS RN: 946244-57-1
M. Wt: 407.5
InChI Key: GJQDIIDMQCMUSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of the related compounds reveals interesting features. For instance, the structure of the synthesized compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was modeled using Gaussian09W and GaussView6.0.16 software employing B3LYP and 6–31+G(d) basis set . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, crystallized in a centrosymmetric pattern with P1 space group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione”, the HOMO–LUMO energy gap was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, showed an emission peak at 660 nm, which is attributed to the red light emission in the EM spectrum .

Scientific Research Applications

Photophysical Properties

Researchers study the compound’s photophysical behavior, including:

Chalcone Derivatives

Considering its chalcone-like structure, researchers explore its derivatives:

Quinolonecarboxamides

The compound’s quinolonecarboxamide derivative (QCC) is of interest:

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-27-13-11-24)15-22-28(25,26)19-5-3-4-17(21)14-19/h3-9,14,20,22H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQDIIDMQCMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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